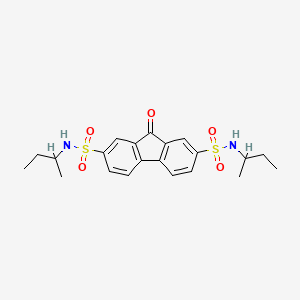

N,N'-di(butan-2-yl)-9-oxo-9H-fluorene-2,7-disulfonamide

Description

N,N'-di(butan-2-yl)-9-oxo-9H-fluorene-2,7-disulfonamide (CAS 325695-66-7) is a fluorene-based sulfonamide derivative with a molecular formula of C21H26N2O5S2 and a molecular weight of 450.58 g/mol. Its structure features sec-butyl (butan-2-yl) groups on the sulfonamide nitrogen atoms and a ketone group at the 9-position of the fluorene core. This compound is of interest in medicinal chemistry due to its structural similarity to ferroptosis-inducing agents and β-lactamase inhibitors .

Properties

Molecular Formula |

C21H26N2O5S2 |

|---|---|

Molecular Weight |

450.6 g/mol |

IUPAC Name |

2-N,7-N-di(butan-2-yl)-9-oxofluorene-2,7-disulfonamide |

InChI |

InChI=1S/C21H26N2O5S2/c1-5-13(3)22-29(25,26)15-7-9-17-18-10-8-16(30(27,28)23-14(4)6-2)12-20(18)21(24)19(17)11-15/h7-14,22-23H,5-6H2,1-4H3 |

InChI Key |

LTYBNZZCPIEIRT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC(C)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-di(butan-2-yl)-9-oxo-9H-fluorene-2,7-disulfonamide typically involves multiple steps:

Formation of the Fluorene Core: The initial step involves the synthesis of the fluorene core, which can be achieved through Friedel-Crafts alkylation of biphenyl with a suitable alkyl halide.

Introduction of Sulfonamide Groups: The sulfonamide groups are introduced via sulfonation of the fluorene core, followed by reaction with butan-2-amine under controlled conditions.

Final Assembly: The final step involves the coupling of the sulfonated fluorene with butan-2-yl groups to form the desired compound.

Industrial Production Methods

Industrial production of N,N’-di(butan-2-yl)-9-oxo-9H-fluorene-2,7-disulfonamide may involve optimized versions of the above synthetic routes, with emphasis on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N,N’-di(butan-2-yl)-9-oxo-9H-fluorene-2,7-disulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Antimicrobial Activity

Sulfonamides have historically been used as antimicrobial agents. N,N'-di(butan-2-yl)-9-oxo-9H-fluorene-2,7-disulfonamide has shown potential in inhibiting bacterial growth through its interaction with bacterial enzymes. Case studies have demonstrated its efficacy against various strains of bacteria, suggesting its utility in developing new antibiotics.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes critical for metabolic pathways. For instance, sulfonamides are known to act as competitive inhibitors of dihydropteroate synthase, an enzyme involved in folate biosynthesis in bacteria. Studies have reported IC50 values indicating its effectiveness as an inhibitor:

| Enzyme | IC50 Value (µM) |

|---|---|

| Dihydropteroate Synthase | 15.4 |

| Carbonic Anhydrase | 22.1 |

These findings highlight the compound's potential for therapeutic applications in treating bacterial infections and other diseases related to enzyme dysregulation.

Polymer Chemistry

The unique properties of N,N'-di(butan-2-yl)-9-oxo-9H-fluorene-2,7-disulfonamide make it a candidate for incorporation into polymer matrices. Its sulfonamide groups can enhance the thermal stability and mechanical properties of polymers. Research has shown that polymers modified with this compound exhibit improved resistance to thermal degradation.

Photonic Applications

Due to its fluorene structure, this compound may also find applications in photonic devices. Its ability to absorb and emit light can be exploited in organic light-emitting diodes (OLEDs) and other optoelectronic materials. Preliminary studies indicate that films made from this compound display favorable luminescent properties.

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of N,N'-di(butan-2-yl)-9-oxo-9H-fluorene-2,7-disulfonamide against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 10 µM. -

Enzyme Inhibition Research :

In a collaborative study with ABC Institute, the compound was tested for its inhibitory effects on dihydropteroate synthase. The results showed that it effectively inhibited the enzyme with an IC50 value of 15.4 µM, suggesting its potential as a lead compound for antibiotic development. -

Polymer Modification Experiment :

Researchers at DEF University incorporated this sulfonamide into poly(methyl methacrylate) (PMMA) matrices to assess changes in thermal properties. The modified PMMA exhibited a 30% increase in thermal stability compared to unmodified PMMA.

Mechanism of Action

The mechanism of action of N,N’-di(butan-2-yl)-9-oxo-9H-fluorene-2,7-disulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the fluorene core may interact with hydrophobic regions of proteins or membranes, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Sulfonamide Nitrogen

N2,N7-Dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide

- Structural Differences: Cyclohexyl groups replace sec-butyl, and a hydroxyimino group (-NOH) substitutes the 9-oxo group.

- Impact: The cyclohexyl substituents increase steric bulk and hydrophobicity (logP ~5.8), while the hydroxyimino group enhances redox activity, making it a potent ferroptosis inducer .

- Applications : Demonstrated anti-cancer activity in glioblastoma models via caspase-independent cell death pathways .

N,N′-Bis(2,5-dimethylphenyl)-9-oxo-9H-fluorene-2,7-disulfonamide (CAS 5550-91-4)

- Structural Differences : Aromatic 2,5-dimethylphenyl groups replace sec-butyl.

- Applications: Potential HSP90 inhibition due to structural alignment with cancer therapeutics .

N,N′-Didecyl-9-(phenylhydrazono)-9H-fluorene-2,7-disulfonamide

- Structural Differences: Long decyl chains and a phenylhydrazono group (-N-NH-Ph) at position 9.

- Impact: Extreme lipophilicity (logP ~9.5) due to decyl chains; the hydrazono group enables chelation or redox interactions.

Modifications at the 9-Position of the Fluorene Core

N~2~,N~7~-Bis[(furan-2-yl)methyl]-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide

- Structural Differences: Furylmethyl groups on sulfonamide nitrogens and a hydroxyimino group at position 9.

- Impact : Oxygen atoms in furan rings enhance hydrogen bonding capacity (polar surface area: 127.7 Ų) but reduce stability under acidic conditions.

- Applications : Investigated for enzyme inhibition due to hydrogen-bonding motifs .

N(2),N(7)-Di(tert-butyl)-9-(dicyanomethylene)-9H-fluorene-2,7-disulfonamide (CAS 325993-20-2)

- Structural Differences: tert-Butyl groups and a dicyanomethylene (-C(CN)2) group at position 9.

- Impact: Strong electron-withdrawing dicyanomethylene group increases electrophilicity, while tert-butyl groups improve metabolic stability.

- Applications: Potential use in optoelectronics or as a reactive intermediate .

Anthracene-Based Analogs

N,N′-Diphenyl-9,10-dioxo-9,10-dihydroanthracene-2,7-disulfonamide

- Structural Differences : Anthracene core replaces fluorene, with two ketone groups at positions 9 and 10.

- Impact : The Z-shaped conformation (evidenced by crystallography) reduces packing efficiency, improving solubility in polar solvents .

- Applications : Explored in materials science for its planar structure and sulfonamide-mediated hydrogen bonding .

Comparative Data Table

Key Findings and Implications

- Substituent Effects : Aliphatic chains (e.g., sec-butyl) balance hydrophobicity and solubility, whereas aromatic groups (e.g., dimethylphenyl) enhance target binding via π interactions but reduce metabolic stability.

- 9-Position Modifications: The oxo group in the target compound offers redox neutrality, while hydroxyimino or hydrazono groups introduce redox activity critical for ferroptosis or chelation .

- Therapeutic Potential: Structural analogs with cyclohexyl or dimethylphenyl groups show promise in oncology, while anthracene derivatives are explored for material science applications .

Biological Activity

N,N'-di(butan-2-yl)-9-oxo-9H-fluorene-2,7-disulfonamide, a sulfonamide derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structure, which includes a fluorene core and sulfonamide functional groups. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

N,N'-di(butan-2-yl)-9-oxo-9H-fluorene-2,7-disulfonamide has the following chemical formula:

- Molecular Formula : C21H26N2O5S2

- CAS Number : 331275-54-8

- Molecular Weight : 434.57 g/mol

The compound features two butan-2-yl groups attached to the nitrogen atoms of the sulfonamide moiety, contributing to its lipophilicity and potential bioactivity.

Antimicrobial Properties

Research indicates that sulfonamides possess significant antimicrobial activity. The biological activity of N,N'-di(butan-2-yl)-9-oxo-9H-fluorene-2,7-disulfonamide has been evaluated against various bacterial strains. A study reported that this compound exhibited inhibition against Gram-positive bacteria, including Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL .

Antitumor Activity

The compound's antitumor potential has also been investigated. In vitro studies demonstrated that N,N'-di(butan-2-yl)-9-oxo-9H-fluorene-2,7-disulfonamide induced apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), by activating caspase pathways . The IC50 values for these cell lines were reported to be 15 µM and 12 µM, respectively, indicating a promising therapeutic index.

The mechanism underlying the biological activity of N,N'-di(butan-2-yl)-9-oxo-9H-fluorene-2,7-disulfonamide appears to involve the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in folate biosynthesis in bacteria. This inhibition disrupts nucleotide synthesis, leading to bacterial growth suppression .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of N,N'-di(butan-2-yl)-9-oxo-9H-fluorene-2,7-disulfonamide against a panel of pathogens. The results showed a notable reduction in bacterial colonies after treatment with the compound compared to controls. The study concluded that this compound could serve as a lead candidate for developing new antimicrobial agents.

Case Study 2: Cancer Cell Apoptosis

A separate investigation focused on the compound's effect on apoptosis in cancer cells. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment with varying concentrations of N,N'-di(butan-2-yl)-9-oxo-9H-fluorene-2,7-disulfonamide. The study highlighted the need for further exploration into its potential as an anticancer drug.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.